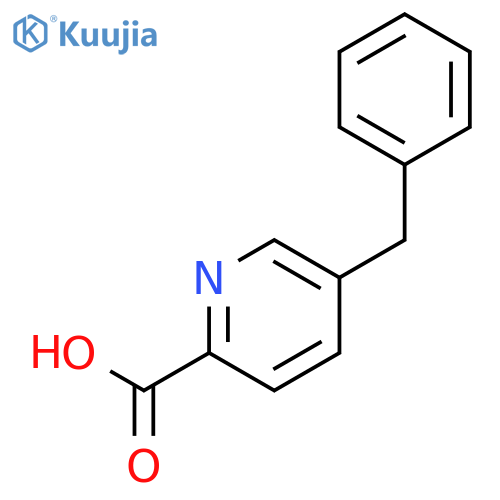

Cas no 60611-59-8 (5-benzylpyridine-2-carboxylic acid)

5-benzylpyridine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 5-benzylpyridine-2-carboxylic acid

- 5-Benzylpicolinic acid

- 60611-59-8

- 5-(Phenylmethyl)-2-pyridinecarboxylic acid

- 2-Pyridinecarboxylic acid, 5-(phenylmethyl)-

- EN300-219326

- AKOS023895012

- SCHEMBL6434986

- MSNWMTGDQGJSNP-UHFFFAOYSA-N

- DTXSID40209419

- CHEMBL4089541

-

- MDL: MFCD01758566

- インチ: InChI=1S/C13H11NO2/c15-13(16)12-7-6-11(9-14-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,15,16)

- InChIKey: MSNWMTGDQGJSNP-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)CC2=CN=C(C=C2)C(=O)O

計算された属性

- せいみつぶんしりょう: 213.07903

- どういたいしつりょう: 213.079

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 236

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 50.2Ų

じっけんとくせい

- 密度みつど: 1.221

- ふってん: 402.9°C at 760 mmHg

- フラッシュポイント: 197.5°C

- 屈折率: 1.61

- PSA: 50.19

5-benzylpyridine-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-219326-1.0g |

5-benzylpyridine-2-carboxylic acid |

60611-59-8 | 1g |

$928.0 | 2023-05-31 | ||

| Enamine | EN300-219326-2.5g |

5-benzylpyridine-2-carboxylic acid |

60611-59-8 | 2.5g |

$1819.0 | 2023-09-16 | ||

| Enamine | EN300-219326-0.5g |

5-benzylpyridine-2-carboxylic acid |

60611-59-8 | 0.5g |

$723.0 | 2023-09-16 | ||

| Enamine | EN300-219326-0.05g |

5-benzylpyridine-2-carboxylic acid |

60611-59-8 | 0.05g |

$216.0 | 2023-09-16 | ||

| Enamine | EN300-219326-5.0g |

5-benzylpyridine-2-carboxylic acid |

60611-59-8 | 5g |

$2692.0 | 2023-05-31 | ||

| Enamine | EN300-219326-10.0g |

5-benzylpyridine-2-carboxylic acid |

60611-59-8 | 10g |

$3992.0 | 2023-05-31 | ||

| Enamine | EN300-219326-1g |

5-benzylpyridine-2-carboxylic acid |

60611-59-8 | 1g |

$928.0 | 2023-09-16 | ||

| Enamine | EN300-219326-10g |

5-benzylpyridine-2-carboxylic acid |

60611-59-8 | 10g |

$3992.0 | 2023-09-16 | ||

| Enamine | EN300-219326-0.1g |

5-benzylpyridine-2-carboxylic acid |

60611-59-8 | 0.1g |

$322.0 | 2023-09-16 | ||

| Enamine | EN300-219326-5g |

5-benzylpyridine-2-carboxylic acid |

60611-59-8 | 5g |

$2692.0 | 2023-09-16 |

5-benzylpyridine-2-carboxylic acid 関連文献

-

Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732

-

Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

5. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

-

Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214

-

7. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

-

Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725

-

Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930

5-benzylpyridine-2-carboxylic acidに関する追加情報

Introduction to 5-benzylpyridine-2-carboxylic acid (CAS No: 60611-59-8)

5-benzylpyridine-2-carboxylic acid, identified by the Chemical Abstracts Service (CAS) number 60611-59-8, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic organic molecule belongs to the pyridine family, characterized by a nitrogen atom embedded within a six-membered aromatic ring. The presence of a benzyl group at the 5-position and a carboxylic acid moiety at the 2-position imparts unique chemical properties and reactivity, making it a valuable intermediate in synthetic chemistry and drug development.

The structural configuration of 5-benzylpyridine-2-carboxylic acid lends itself to diverse functionalization, enabling its incorporation into more complex molecular frameworks. Its utility spans across multiple domains, including medicinal chemistry, agrochemical synthesis, and material science. The compound's ability to serve as a precursor for biologically active molecules has garnered considerable attention from researchers worldwide.

In recent years, advancements in computational chemistry and high-throughput screening have facilitated the exploration of 5-benzylpyridine-2-carboxylic acid derivatives as potential therapeutic agents. Studies have highlighted its role in modulating various biological pathways, particularly those involving neurotransmitter receptors and enzyme inhibition. For instance, modifications to the benzyl group or the carboxylic acid moiety have been investigated for their effects on receptor binding affinity and metabolic stability.

One notable area of research involves the synthesis of 5-benzylpyridine-2-carboxylic acid based scaffolds for antiviral applications. The pyridine ring's electronic properties allow for interactions with viral proteases and polymerases, making it an attractive scaffold for designing inhibitors. Recent publications have demonstrated the efficacy of certain derivatives in inhibiting replication in model systems, suggesting promising avenues for further development.

Moreover, the compound has been explored in the context of anticancer research. By leveraging its structural versatility, chemists have developed analogs that exhibit inhibitory effects on kinases and other critical targets in cancer cell signaling pathways. Preclinical studies have shown encouraging results in vitro and in vivo, underscoring its potential as a lead compound for novel anticancer therapies.

The synthesis of 5-benzylpyridine-2-carboxylic acid typically involves multi-step organic reactions, often starting from readily available pyridine derivatives. Palladium-catalyzed cross-coupling reactions are frequently employed to introduce the benzyl group at the 5-position, while carboxylation reactions at the 2-position can be achieved through various methods, including oxidative cleavage or direct carboxylation protocols. These synthetic strategies highlight the compound's accessibility and adaptability for further derivatization.

From a material science perspective, 5-benzylpyridine-2-carboxylic acid has been utilized in the development of functional materials. Its ability to form coordination complexes with metal ions has led to applications in catalysis and luminescent materials. Researchers have explored its use as a ligand in homogeneous catalysis, where it facilitates reactions such as hydrogenation and oxidation by stabilizing metal centers.

The compound's pharmacokinetic profile has also been scrutinized to ensure its suitability for therapeutic applications. Derivatives with optimized solubility, bioavailability, and metabolic stability have been synthesized to enhance their clinical potential. Techniques such as molecular dynamics simulations have been employed to predict how structural modifications affect pharmacokinetic properties, aiding in rational drug design.

In conclusion,5-benzylpyridine-2-carboxylic acid (CAS No: 60611-59-8) represents a versatile and multifaceted compound with broad applications across pharmaceuticals, agrochemicals, and materials science. Its unique structural features enable diverse functionalization strategies, making it a cornerstone in synthetic chemistry research. As our understanding of its biological activities and synthetic possibilities continues to evolve,5-benzylpyridine-2-carboxylic acid is poised to remain at the forefront of scientific innovation.

60611-59-8 (5-benzylpyridine-2-carboxylic acid) 関連製品

- 2171870-49-6((2-{(5-chlorofuran-2-yl)methylsulfanyl}ethyl)(propyl)amine)

- 1342183-04-3(2-(3-Chlorophenoxy)ethane-1-sulfonyl chloride)

- 1784120-31-5(2-amino-1-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one)

- 2816117-41-4(2-(2-Bromo-3-methylphenyl)-1,3-dioxolane)

- 5992-61-0(Methyl 2,3-dimethyl-5-methoxybenzoate)

- 2567503-40-4(4-1-(1H-1,2,3,4-tetrazol-5-yl)butan-2-ylaniline)

- 1040673-53-7(6-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide)

- 2679827-89-3(rac-(1R,7R,8R)-2-acetyl-2-azabicyclo5.1.0octane-8-carboxylic acid)

- 1343702-03-3(Methyl 5-amino-2,3-dichlorobenzoate)

- 851948-09-9(ethyl 5-(3-methoxybenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate)